molecular formula C12H15NO3S B1673670 Mezolidon CAS No. 82697-73-2

Mezolidon

Cat. No.: B1673670
CAS No.: 82697-73-2
M. Wt: 253.32 g/mol
InChI Key: AUPNGGXXLZJAHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Mezolidon would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would be optimized for cost-effectiveness and efficiency, involving steps such as solvent extraction, crystallization, and purification through chromatography.

Chemical Reactions Analysis

Types of Reactions

Mezolidon undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mezolidon is primarily used in the study of gastric mucosal protection due to its anti-ulcer properties . It has been shown to enhance the defense ability of the gastric mucosa, making it a valuable compound in gastrointestinal research. Additionally, this compound can be used in pharmacological studies to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

Mezolidon exerts its anti-ulcer activity by enhancing the defense ability of the gastric mucosa. This is achieved by increasing and maintaining gastric mucosal blood flow and protecting the gastric mucosal potential difference . The exact molecular targets and pathways involved are not fully elucidated, but it is believed to involve modulation of blood flow and protection of the mucosal barrier.

Comparison with Similar Compounds

Similar Compounds

    Ranitidine: Another anti-ulcer agent that works by reducing stomach acid production.

    Omeprazole: A proton pump inhibitor that decreases the amount of acid produced in the stomach.

    Famotidine: An H2 blocker that reduces stomach acid production.

Uniqueness of Mezolidon

This compound is unique in its mechanism of action, as it enhances the defense ability of the gastric mucosa rather than simply reducing acid production. This makes it particularly valuable in situations where mucosal protection is crucial.

Properties

CAS No.

82697-73-2

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H15NO3S/c1-7-11(14)13-12(17-7)8-4-5-9(15-2)10(6-8)16-3/h4-7,12H,1-3H3,(H,13,14)

InChI Key

AUPNGGXXLZJAHC-UHFFFAOYSA-N

SMILES

CC1C(=O)NC(S1)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1C(=O)NC(S1)C2=CC(=C(C=C2)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KM 1146;  KM-1146;  KM1146;  Mezolidon

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 16.6 g of 2,4-dimethoxybenzaldehyde, 10.6 g of 2-mercaptopropionic acid and 6 g of ammonium carbonate in 250 ml of benzene was refluxed for 3 hours in a reaction vessel provided with a Dean-Stark apparatus at 80° C. while removing the distilled water. The crystals which separated out after cooling the reaction mixture were collected by filtration and recrystallized from hot benzene to obtain the object, colourless leaf-like crystals melting at 151° to 152.5° C. in an amount of 20.4 g corresponding to a yield of 81%.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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